(alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide benzilate (alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide benzilate
Brand Name: Vulcanchem
CAS No.: 101674-29-7
VCID: VC0010899
InChI: InChI=1S/C25H28NO3.BrH/c1-26(2,3)23(20-13-7-4-8-14-20)19-29-24(27)25(28,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18,23,28H,19H2,1-3H3;1H/q+1;/p-1
SMILES: C[N+](C)(C)C(COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3=CC=CC=C3.[Br-]
Molecular Formula: C25H28BrNO3
Molecular Weight: 470.4 g/mol

(alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide benzilate

CAS No.: 101674-29-7

Main Products

VCID: VC0010899

Molecular Formula: C25H28BrNO3

Molecular Weight: 470.4 g/mol

(alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide benzilate - 101674-29-7

CAS No. 101674-29-7
Product Name (alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide benzilate
Molecular Formula C25H28BrNO3
Molecular Weight 470.4 g/mol
IUPAC Name [2-(2-hydroxy-2,2-diphenylacetyl)oxy-1-phenylethyl]-trimethylazanium;bromide
Standard InChI InChI=1S/C25H28NO3.BrH/c1-26(2,3)23(20-13-7-4-8-14-20)19-29-24(27)25(28,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18,23,28H,19H2,1-3H3;1H/q+1;/p-1
Standard InChIKey BCYDBPGWMVRSJM-UHFFFAOYSA-M
SMILES C[N+](C)(C)C(COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3=CC=CC=C3.[Br-]
Canonical SMILES C[N+](C)(C)C(COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3=CC=CC=C3.[Br-]
Synonyms (alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide benzilate
PubChem Compound 58728
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator